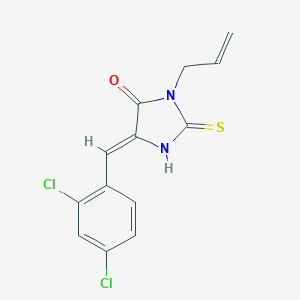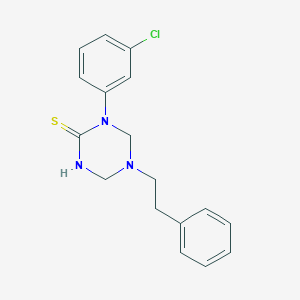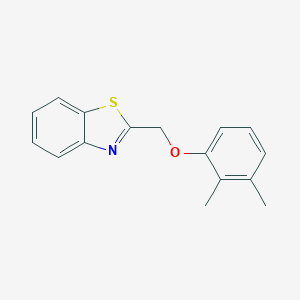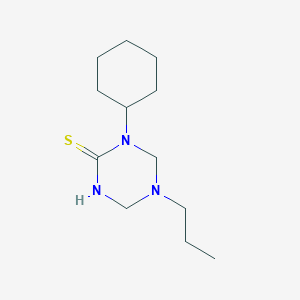![molecular formula C20H27N3O3S B282673 Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282673.png)
Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as "compound X" in scientific literature.
作用機序
The mechanism of action of Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the inhibition of specific enzymes and receptors in the body. The compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to exhibit several biochemical and physiological effects. The compound has been shown to improve memory and learning in animal models, indicating its potential as a cognitive enhancer. Additionally, Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the main advantages of using Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This makes it a valuable tool for studying the physiological and biochemical effects of these targets. However, one of the limitations of using this compound is its complex synthesis process, which requires specific reagents and conditions.
将来の方向性
There are several future directions for the study of Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One potential direction is the development of new drugs based on the structure of this compound. Another direction is the investigation of its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various biochemical and physiological pathways.
合成法
The synthesis of Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves a multi-step process that requires specific reagents and conditions. The synthesis process starts with the reaction of 4-methoxy-3-(1-pyrrolidinylmethyl)benzaldehyde and 2-amino-4-methyl-5,6,7,8-tetrahydro-4H-thiopyrano[4,3-d]pyrimidine-3-carboxylic acid ethyl ester in the presence of a catalyst. The resulting intermediate is then subjected to further reactions, including cyclization and oxidation, to obtain the final product.
科学的研究の応用
Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. The compound has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for developing new drugs.
特性
分子式 |
C20H27N3O3S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
ethyl 4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H27N3O3S/c1-4-26-19(24)17-13(2)21-20(27)22-18(17)14-7-8-16(25-3)15(11-14)12-23-9-5-6-10-23/h7-8,11,18H,4-6,9-10,12H2,1-3H3,(H2,21,22,27) |
InChIキー |
SLRNTUZAHJZDTR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)CN3CCCC3)C |
正規SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)CN3CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282591.png)
![2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282593.png)
![2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B282594.png)
![2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282595.png)
![2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)
![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![N-(4-chlorophenyl)-2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282603.png)
![2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B282604.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)




